molecular formula C10H15F3N2O B14882244 N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide

N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide

Cat. No.: B14882244
M. Wt: 236.23 g/mol
InChI Key: VKWKYYVSXUQQBU-UHFFFAOYSA-N
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Description

N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide is a compound that features a cyclopropylamino group attached to a cyclopentyl ring, which is further connected to a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide typically involves the reaction of cyclopropylamine with cyclopentanone to form an intermediate, which is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropylamino group but lacks the cyclopentyl and trifluoroacetamide moieties.

    Cyclopentanone: Contains the cyclopentyl ring but lacks the amino and trifluoroacetamide groups.

    Trifluoroacetamide: Contains the trifluoroacetamide moiety but lacks the cyclopropylamino and cyclopentyl groups.

Uniqueness

N-(2-(cyclopropylamino)cyclopentyl)-2,2,2-trifluoroacetamide is unique due to its combination of a cyclopropylamino group, a cyclopentyl ring, and a trifluoroacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C10H15F3N2O

Molecular Weight

236.23 g/mol

IUPAC Name

N-[2-(cyclopropylamino)cyclopentyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H15F3N2O/c11-10(12,13)9(16)15-8-3-1-2-7(8)14-6-4-5-6/h6-8,14H,1-5H2,(H,15,16)

InChI Key

VKWKYYVSXUQQBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NC(=O)C(F)(F)F)NC2CC2

Origin of Product

United States

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